molecular formula C20H23N5O5 B2762269 methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 848739-03-7

methyl 2-(9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No. B2762269
CAS RN: 848739-03-7
M. Wt: 413.434
InChI Key: LDWWNVVQSSCAGP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent . The acetate refers to the presence of a COOCH3 group .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the pyrimido[2,1-f]purine ring system, the methoxyphenyl group, and the acetate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Molecular Structure : The compound "(E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate" was synthesized and characterized using various spectroscopic methods. Its molecular structure was analyzed using X-ray crystallography, revealing interactions and molecular packing details (Mao et al., 2015).

Chemical Properties and Reactions

  • Crystal Structure and Conformations : Isochroman derivatives, similar in structure to the compound , were studied for their crystal structures and conformations. These studies provide insights into the geometric and spatial arrangement of such molecules (Palusiak et al., 2004).

  • Reactions and Derivatives Synthesis : Research on various reactions involving similar compounds, such as "dimethyldioxirane" and "aminoxyls", sheds light on the chemical behavior and potential for creating diverse derivatives (Dinoi et al., 1998).

Biological Activity and Applications

  • Potential Anti-Inflammatory Properties : A study involving methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates indicated potential antioxidant and anti-inflammatory properties, suggesting the relevance of such compounds in pharmacological research (Кorobko et al., 2018).

  • Analgesic Activity : Analgesic activities were observed in similar compounds, highlighting their potential in pain management and therapeutic applications (Zygmunt et al., 2015).

  • Antimicrobial Activities : The synthesis of compounds structurally related to the one and their evaluation for antimicrobial activities provide insights into their potential use in combating bacterial infections (Sharma et al., 2004).

Future Directions

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, studying its reactivity, and investigating its potential biological activity .

properties

IUPAC Name

methyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-12-9-23(13-6-5-7-14(8-13)29-3)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWWNVVQSSCAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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